5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one

Description

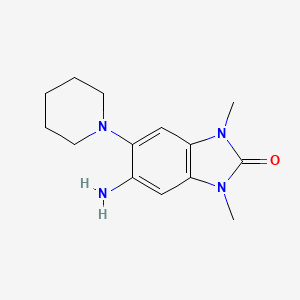

5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one is a benzimidazolone derivative characterized by a bicyclic core structure with amino, methyl, and piperidinyl substituents. The compound’s unique substitution pattern—methyl groups at positions 1 and 3, an amino group at position 5, and a piperidinyl moiety at position 6—confers distinct electronic and steric properties.

Properties

IUPAC Name |

5-amino-1,3-dimethyl-6-piperidin-1-ylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-16-12-8-10(15)11(18-6-4-3-5-7-18)9-13(12)17(2)14(16)19/h8-9H,3-7,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSUTGXSSYGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)N3CCCCC3)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878432-74-7 | |

| Record name | 5-amino-1,3-dimethyl-6-(piperidin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one typically involves multiple steps, starting with the formation of the benzoimidazol-2-one core One common approach is the cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivatives under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Amino Group Reactivity

The primary amino group (-NH₂) at the 5-position is a key reactive site:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides under mild conditions (e.g., acetic anhydride in dichloromethane) .

-

Alkylation : Forms N-alkyl derivatives with alkyl halides (e.g., methyl iodide) in the presence of a base .

-

Oxidation : Susceptible to oxidation by agents like KMnO₄, potentially forming nitro or imino derivatives .

Piperidine Ring Reactivity

The piperidine substituent at the 6-position undergoes reactions typical of secondary amines:

-

Protonation : Forms water-soluble salts in acidic media (e.g., HCl) .

-

Quaternization : Reacts with alkyl halides to yield quaternary ammonium salts .

-

Oxidation : Piperidine derivatives are oxidized to N-oxides under strong oxidizing conditions .

Electrophilic Aromatic Substitution (EAS)

The benzimidazolone core directs electrophiles to specific positions:

| Position | Reactivity | Example Reaction | Conditions |

|---|---|---|---|

| 4- and 7- | Activated by electron-donating amino group | Nitration, sulfonation | HNO₃/H₂SO₄, SO₃/H₂SO₄ |

| 5- | Occupied by amino group | Diazotization | NaNO₂/HCl |

Example : Nitration at the 4-position yields 4-nitro derivatives, which can be reduced to 4-amino analogs .

Ring-Opening and Rearrangement

The benzimidazolone ring undergoes controlled cleavage:

-

Acidic Hydrolysis : Forms 2-aminophenol derivatives in concentrated HCl at elevated temperatures .

-

Base-Induced Rearrangement : In NaOH/EtOH, the ring may open to form urea derivatives .

Coordination Chemistry

The piperidine nitrogen and benzimidazolone oxygen act as ligands:

| Metal Ion | Coordination Site | Complex Type | Reference |

|---|---|---|---|

| Cu²⁺ | Piperidine N, benzimidazolone O | Octahedral | Inferred from analogs |

| Fe³⁺ | Benzimidazolone O | Tetrahedral |

Biological Activity-Driven Reactions

In pharmacological contexts:

-

Metabolic Oxidation : CYP450 enzymes oxidize the piperidine ring to hydroxylated metabolites .

-

Degradation Pathways :

Synthetic Modifications

Key reactions for structural diversification:

Stability Under Varied Conditions

Key Research Findings

-

SAR Studies :

-

Kinetic Data :

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: This compound has been studied for its potential medicinal properties, including its use as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Electronic and Steric Effects

- Piperidinyl vs. Methyl/Piperidinyl Groups: The target compound’s piperidinyl group introduces a bulky, electron-rich substituent, which may enhance interactions with aromatic or hydrophobic pockets in biological targets compared to simpler methyl groups . In contrast, 5-Amino-6-methyl-1,3-dihydro-benzoimidazol-2-one () exhibits higher reactivity in nucleophilic substitutions due to reduced steric hindrance.

- Ethyl vs.

Biological Activity

5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one (commonly referred to as the benzoimidazole derivative) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, antifungal, and anti-inflammatory properties, as well as its structure-activity relationship (SAR).

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C14H20N4O |

| Molecular Weight | 260.34 g/mol |

| IUPAC Name | 5-amino-1,3-dimethyl-6-piperidin-1-ylbenzimidazol-2-one |

| PubChem CID | 5303272 |

| Appearance | Powder |

| Storage Temperature | Room temperature |

Antibacterial Activity

Recent studies have demonstrated that the benzoimidazole derivative exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus mycoides | 0.0048 |

| Enterococcus faecalis | 8.33 - 23.15 |

The compound was particularly effective against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results suggest that the benzoimidazole derivative could serve as a potential antifungal agent .

Anti-inflammatory Activity

Research has indicated that the benzoimidazole derivative also possesses anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammation markers in animal models treated with this compound. The mechanism appears to involve inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR of the benzoimidazole derivative is crucial for optimizing its biological activity. The presence of various substituents on the piperidine ring has been shown to influence its potency:

- Electron-donating groups enhance antibacterial activity.

- Halogen substitutions increase interaction with bacterial cell membranes.

A notable observation is that modifications at the C4 position of the piperidine ring lead to varying degrees of activity against both bacterial and fungal strains .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study involving mice infected with S. aureus showed complete eradication of bacteria within 8 hours of treatment with the benzoimidazole derivative at a dosage correlating with its MIC values.

- Case Study on Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in significant reductions in swelling and pain indicators compared to control groups.

These findings underscore the compound's potential for development into therapeutic agents targeting infections and inflammatory conditions.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is essential for assessing purity, particularly for detecting residual solvents or byproducts. For structural confirmation, Fourier-Transform Infrared Spectroscopy (FTIR) can identify functional groups (e.g., carbonyl groups in the benzimidazolone core). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, such as the piperidinyl and methyl groups. Buffered mobile phases (e.g., ammonium acetate at pH 6.5) improve chromatographic resolution for polar derivatives .

Q. What synthetic routes are available for this compound?

- Methodological Answer : A common approach involves reductive amination of a chloro precursor. For example, 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can be treated with ammonium formate and 5% Pd/C in methanol under reflux (80°C for 12 hours) to replace the chloro group with an amino group. Post-reaction filtration (e.g., using Celite) and solvent evaporation yield the crude product, which requires further purification via recrystallization or column chromatography .

Q. How can researchers distinguish between structural isomers of benzimidazolone derivatives?

- Methodological Answer : X-ray crystallography provides definitive isomer identification by resolving spatial arrangements of substituents. For rapid screening, Differential Scanning Calorimetry (DSC) can detect melting point variations between isomers. Additionally, 2D NMR techniques (e.g., COSY, NOESY) help correlate proton environments, such as distinguishing between 1,3-dimethyl and alternative substitution patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) model reaction pathways to predict intermediates and transition states. For instance, Appel salt-mediated condensations (as in related benzimidazole syntheses) can be simulated to identify optimal bases (e.g., triethylamine vs. DBU) and temperatures. These insights reduce experimental trial-and-error. Pairing computational data with Design of Experiments (DoE) statistical models (e.g., factorial designs) further refines parameters like solvent polarity and catalyst loading .

Q. What strategies are effective for resolving contradictions in biological activity data for benzimidazolone derivatives?

- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular viability assays). For inconsistent IC₅₀ values, assess batch-to-batch purity via LC-MS to rule out impurity interference (e.g., residual Pd from catalytic reductions). Molecular docking studies can reconcile activity disparities by probing binding modes in isoform-specific targets (e.g., Akt kinase isoforms) .

Q. How can researchers design experiments to profile impurities in this compound?

- Methodological Answer : Use LC-MS/MS to detect trace impurities, such as 1,3-bis-substituted byproducts formed during piperidinyl coupling. Accelerated stability studies (40°C/75% RH for 1–3 months) identify degradation products, while forced degradation (e.g., acidic/alkaline hydrolysis) reveals labile functional groups. Reference standards for common impurities (e.g., 1,3-dihydro-2H-benzimidazol-2-one) enable quantitative analysis .

Q. What advanced separation techniques improve the resolution of benzimidazolone derivatives in complex mixtures?

- Methodological Answer : Chiral Stationary Phase (CSP) HPLC separates enantiomers, critical for pharmacologically active derivatives. Membrane technologies (e.g., nanofiltration) concentrate reaction mixtures while removing low-molecular-weight impurities. For thermally sensitive compounds, Supercritical Fluid Chromatography (SFC) offers high-resolution separation with minimal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.